3-Methylimidazo[1,5-a]pyridine
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Core in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine core is a significant motif in heterocyclic chemistry due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. ontosight.ai This scaffold is found in several natural alkaloids isolated from marine sponges, such as cribrostatin 6. beilstein-journals.org The structural and electronic properties of imidazo[1,5-a]pyridines make them attractive for the development of novel therapeutic agents and functional materials. nih.gov They have been investigated for their potential as antitumor agents, cytotoxic immunosuppressants, and DNA synthesis inhibitors. beilstein-journals.org Furthermore, their inherent fluorescence has led to their exploration as photoluminescent sensors. beilstein-journals.orgnih.gov The development of efficient synthetic routes to access a wide variety of substituted imidazo[1,5-a]pyridines has been a major focus of research, with numerous methods now available. rsc.org
Research Trajectories for 3-Methylimidazo[1,5-a]pyridine
Research concerning this compound has followed several key trajectories. A primary focus has been the development of efficient and versatile synthetic methodologies to construct this specific scaffold. acs.org These methods often involve cyclocondensation or cycloaddition reactions, aiming for high yields and broad substrate scope. rsc.orgacs.org Another significant research avenue is the exploration of the compound's reactivity, particularly through C-H functionalization, to create more complex and potentially bioactive molecules. acs.org Furthermore, there is growing interest in the potential applications of this compound derivatives in medicinal chemistry, driven by the known biological activities of the broader imidazo[1,5-a]pyridine class. ontosight.airsc.org
Overview of Key Research Areas Pertaining to this compound
The key research areas for this compound encompass its synthesis, reactivity, and potential applications. Synthetic chemists are actively developing novel and efficient routes to this compound and its derivatives. acs.org A significant area of investigation is the functionalization of the imidazo[1,5-a]pyridine core, particularly at the C1 and C3 positions, to generate a library of analogues for further study. acs.org In the realm of medicinal chemistry, while specific research on the biological activity of this compound itself is emerging, the broader class of imidazo[1,5-a]pyridines is being explored for various therapeutic targets. ontosight.airsc.org Additionally, the photophysical properties of the imidazo[1,5-a]pyridine scaffold suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes, though this is a less explored area for the 3-methyl substituted variant specifically. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQVTCKDHMPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388016 | |
| Record name | 3-methylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-63-0 | |
| Record name | 3-Methylimidazo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6558-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylimidazo[1,5-a]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylimidazo[1,5-a]pyridine | |
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Advanced Synthetic Methodologies for 3 Methylimidazo 1,5 a Pyridine and Its Substituted Analogs
Cyclocondensation Approaches to 3-Methylimidazo[1,5-a]pyridine Synthesis
Cyclocondensation reactions represent a primary strategy for the construction of the imidazo[1,5-a]pyridine (B1214698) core. These methods typically involve the formation of the fused imidazole (B134444) ring from a substituted pyridine (B92270) precursor.
Cyclocondensation of 2-Picolylamine with Acetic Anhydride
A direct and efficient method for the synthesis of this compound involves the cyclocondensation of 2-picolylamine with acetic anhydride. researchgate.net This reaction proceeds by the initial acylation of the primary amine of 2-picolylamine by acetic anhydride, followed by an intramolecular cyclization and dehydration to yield the final product. The presence of an equimolar amount of p-toluenesulfonic acid monohydrate can facilitate this transformation. researchgate.net
Condensation Reactions with Electrophilic Nitroalkanes and 2-(Aminomethyl)pyridines
A notable advancement in the synthesis of imidazo[1,5-a]pyridines involves the use of electrophilically activated nitroalkanes in reaction with 2-(aminomethyl)pyridines. beilstein-journals.orgbeilstein-journals.org This methodology offers a versatile route to a variety of substituted analogs.
In this approach, nitroalkanes are activated by heating in polyphosphoric acid (PPA), which converts them into highly electrophilic phosphorylated nitronates. beilstein-journals.org These intermediates readily react with the nucleophilic 2-(aminomethyl)pyridine. The proposed mechanism involves an initial nucleophilic attack of the amine on the activated nitroalkane, leading to an amidinium species. This intermediate then undergoes a 5-exo-trig cyclization onto the pyridine ring, forming a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. Subsequent deprotonation and elimination of O-phosphorylated hydroxylamine (B1172632) afford the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org
The efficiency of the cyclocondensation between 2-(aminomethyl)pyridine and nitroethane to form this compound is highly dependent on the reaction conditions. beilstein-journals.orgresearchgate.net Initial attempts using 85% PPA at 110°C resulted in a low yield of the desired product. researchgate.net Increasing the temperature to 130°C and using 87% PPA led to only a marginal improvement. researchgate.net A significant enhancement in yield was achieved by incorporating phosphorous acid (H₃PO₃) into the reaction medium. A mixture of 87% PPA and H₃PO₃ in a 1:1 mass ratio at 160°C provided the highest isolated yield of 77% for this compound. beilstein-journals.org
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA 85% 1 g/mmol | 110 | 3 | 4 |
| 2 | PPA 85% 1 g/mmol | 130 | 3 | 13 |
| 3 | PPA 87% 1 g/mmol | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | H₃PO₃ 100% | 140 | 5 | 0 |
| 6 | PPA 87% 0.5 g/H₃PO₃ 0.25 g/mmol | 110 | 5 | 22 |
| 7 | PPA 87% 0.5 g/H₃PO₃ 0.25 g/mmol | 140 | 2 | 43 |
| 8 | PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol | 140 | 1.5 | 62 |
| 9 | PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol | 160 | 2 | 77 |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,5-a]pyridines. semanticscholar.org A notable example is the three-component condensation of dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate. semanticscholar.org This method, often facilitated by microwave irradiation and a catalyst such as lithium chloride, provides a streamlined route to various substituted imidazo[1,5-a]pyridines. semanticscholar.org Another innovative MCR involves an azido-Ugi reaction followed by an acetic anhydride-mediated N-acylation–cyclization to produce 1-tetrazolyl-3-methylimidazo[1,5-a]pyridines. acs.org
Ritter-Type Reaction Protocols for Imidazo[1,5-a]pyridine Analogs
Catalytic Systems in Ritter-Type Cyclizations (e.g., Bi(OTf)₃, p-TsOH)
Novel synthetic approaches for imidazo[1,5-a]pyridine analogs have been developed utilizing Ritter-type reactions. acs.org These methods employ a dual catalytic system of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgconsensus.app Bi(OTf)₃ is recognized as a highly effective catalyst for the conversion of benzylic alcohols into benzylic cations. acs.org
The reaction mechanism proceeds through several key steps. Initially, the combination of Bi(OTf)₃ and p-TsOH facilitates the generation of a benzylic carbocation from a pyridinylmethanol precursor. acs.org This carbocation is then attacked by a nitrile nucleophile (such as acetonitrile (B52724) to introduce the 3-methyl group), leading to the formation of a nitrilium ion intermediate. acs.org Subsequently, this intermediate undergoes an intramolecular cyclization with the pyridine nitrogen, followed by a rearomatization step to yield the final imidazo[1,5-a]pyridine product. acs.org
The crucial role of Bi(OTf)₃ has been demonstrated experimentally. In a reaction conducted with 5.0 equivalents of p-TsOH and 5 mol % of Bi(OTf)₃, the desired product was obtained in a 78% yield. acs.org When the reaction was performed under the same conditions but without Bi(OTf)₃, the yield significantly dropped to 65%, highlighting the Lewis acid's essential contribution to the catalytic cycle. acs.org The screening of other acids, such as (+)-CSA, TFA, saccharin, and TfOH, resulted in much lower yields, ranging from 15–45%. acs.org
Table 1: Effect of Catalytic System on Ritter-Type Cyclization Yield
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 mol % Bi(OTf)₃ + 5 equiv p-TsOH·H₂O | 150 | 78 |
| 5 equiv p-TsOH·H₂O only | 150 | 65 |
| (+)-CSA | 150 | 15-45 |
| TFA | 150 | 15-45 |
| Saccharin | 150 | 15-45 |
Substrate Scope and Functional Group Tolerance
The synthetic methodologies for imidazo[1,5-a]pyridines have been explored with a wide range of substrates, demonstrating broad functional group tolerance.
In the Bi(OTf)₃/p-TsOH catalyzed Ritter-type reaction, various substituted pyridinylmethanols can be used. acs.org For instance, a substrate with a methyl group at the ortho position relative to the pyridine nitrogen yielded the corresponding product in an excellent 93% yield. acs.org Substrates bearing halogen atoms, such as chlorine and bromine, at the ortho position of the pyridine ring were also well-tolerated, providing the desired products in 88% and 75% yields, respectively. acs.org However, the choice of the nitrile component can be limiting; cinnamyl nitrile resulted in a low yield, and bromoethylnitrile led to a complex mixture of products. acs.org
Another method involving the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes also shows a varied substrate scope. beilstein-journals.org The reaction proceeds smoothly with several nitroalkanes, affording the corresponding imidazo[1,5-a]pyridines in moderate yields. beilstein-journals.orgbeilstein-journals.org For example, using nitroethane with 2-picolylamine in a polyphosphoric acid (PPA) and phosphorous acid medium at 160°C gives a 77% yield of this compound. beilstein-journals.org The reaction with α-nitrotoluene, however, was sluggish and resulted in a disappointingly low yield of the 3-phenyl analog. beilstein-journals.orgbeilstein-journals.org The methodology was also successful with substituted 2-(aminomethyl)quinolines. beilstein-journals.orgbeilstein-journals.org
Table 2: Substrate Scope in the Synthesis of Substituted Imidazo[1,5-a]pyridines
| Method | Pyridine Substrate | Second Reactant | Product | Yield (%) |
|---|---|---|---|---|
| Ritter-Type | (6-methylpyridin-2-yl)methanol | Acetonitrile | 1,7-dimethylimidazo[1,5-a]pyridine | 93 acs.org |
| Ritter-Type | (6-chloropyridin-2-yl)methanol (B1265996) | Acetonitrile | 5-chloro-3-methylimidazo[1,5-a]pyridine | 88 acs.org |
| Ritter-Type | (6-bromopyridin-2-yl)methanol (B21163) | Acetonitrile | 5-bromo-3-methylimidazo[1,5-a]pyridine | 75 acs.org |
| Nitroalkane Cyclocondensation | 2-picolylamine | Nitroethane | This compound | 77 beilstein-journals.org |
| Nitroalkane Cyclocondensation | 2-picolylamine | 1-nitropropane | 3-ethylimidazo[1,5-a]pyridine | Moderate beilstein-journals.org |
Thermal Cyclization Methods: Flash Vacuum Thermolysis (FVT)
Flash Vacuum Thermolysis (FVT) represents a powerful thermal method for the synthesis of specific heterocyclic systems. The formation of this compound has been achieved using this technique. nih.govresearchgate.net
Specifically, the FVT of N-(2-pyridylmethylidene)-tert-butylamine at a high temperature of 800 °C results in the formation of this compound as the major product. nih.govresearchgate.netacs.org The proposed mechanism for this transformation is based on density functional theory (DFT) calculations and involves the elimination of a methyl radical from the starting imine. nih.govresearchgate.net This elimination generates a resonance-stabilized 2-azaallyl radical, which subsequently undergoes cyclization to form the fused heterocyclic product. researchgate.net This method provides a direct route to the target compound from a readily prepared precursor under specialized high-temperature, low-pressure conditions. nih.govresearchgate.net
N-Alkylation and Subsequent Ring Closure Reactions
A two-step approach involving N-alkylation followed by a ring closure reaction is a viable strategy for constructing the imidazo[1,5-a]pyridine skeleton. researchgate.net This synthetic route begins with the N-alkylation of an azinol (a pyridinone derivative) with 2-chloromethylpyridine. researchgate.net This step introduces the necessary pyridylmethyl group onto the nitrogen atom of the starting heterocycle. researchgate.net
The second step is a ring closure of the resulting lactam intermediate. researchgate.net This cyclization is typically effected using a dehydrating agent such as phosphoryl chloride (POCl₃). researchgate.net The phosphoryl chloride promotes the intramolecular condensation to form the fused imidazole ring, yielding the final imidazo[1,5-a]pyridine structure. researchgate.net
Synthesis of Halogenated this compound Derivatives
Halogenated derivatives of this compound are accessible through various synthetic routes, often by incorporating the halogen atom into one of the starting materials.
As mentioned in section 2.2.2, the Ritter-type cyclization using Bi(OTf)₃ and p-TsOH is tolerant of halogen substituents on the pyridine ring. acs.org When (6-chloropyridin-2-yl)methanol and (6-bromopyridin-2-yl)methanol were used as substrates with acetonitrile, the corresponding 5-chloro-3-methylimidazo[1,5-a]pyridine and 5-bromo-3-methylimidazo[1,5-a]pyridine were synthesized in high yields of 88% and 75%, respectively. acs.org The existence of other halogenated analogs, such as 3-Bromo-7-methylimidazo[1,5-a]pyridine, is also known. smolecule.com These examples demonstrate that pre-halogenated starting materials can be effectively used to generate halogenated imidazo[1,5-a]pyridine products.
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry is an emerging technology in organic synthesis that offers advantages such as enhanced heat transfer, improved safety for handling hazardous reagents, reduced solvent waste, and scalability. researchgate.net While specific examples for the synthesis of this compound are not extensively detailed, the application of this technology to the closely related imidazo[1,2-a]pyridine (B132010) isomers demonstrates its potential.
For instance, a fully automated continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. amazonaws.com This system utilized a glass microreactor at 125 °C with a residence time of 10 minutes. amazonaws.com Another environmentally benign and scalable continuous flow process promoted by hydrochloric acid has been reported for the synthesis of imidazo[1,2-a]pyridines, showing excellent substrate scope and achieving product yields of up to 96%. acs.org These successful applications suggest that continuous flow technology could be adapted for the efficient, safe, and scalable production of this compound and its derivatives.
Preparation of this compound Carboxylic Acid Derivatives
Carboxylic acid derivatives of the this compound scaffold are known compounds, such as this compound-6-carboxylic acid and this compound-7-carboxylic acid. biosynth.comachemblock.com
While direct synthesis protocols for these specific isomers are not detailed in the provided context, methods for the analogous imidazo[1,2-a]pyridine system are well-established and suggest plausible routes. A common strategy for preparing imidazo[1,2-a]pyridine-3-carboxylic acids is through the condensation of 2-aminopyridines with ethyl 2-halogenated-3-oxobutanoates to form the corresponding esters, followed by hydrolysis. clockss.org Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for the initial condensation step to produce the ester intermediates. clockss.org The subsequent hydrolysis of the ester to the carboxylic acid is typically a straightforward reaction accomplished in an alkali aqueous solution. clockss.org Additionally, the synthesis of carboxylic acid hydrazides from the corresponding esters has also been reported for the imidazo[1,2-a]pyridine core. nih.gov
Mechanistic Investigations and Reaction Pathways in 3 Methylimidazo 1,5 a Pyridine Synthesis
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in identifying the structure of reaction products and, in some cases, transient intermediates. For instance, 1H and 13C NMR spectra are routinely used to confirm the formation of the desired imidazo[1,5-a]pyridine (B1214698) scaffold. beilstein-journals.org In more detailed mechanistic studies, such as those on related pyridine (B92270) ring systems, 13C NMR has been used to identify the sp3-hybridized carbon resulting from the dearomatization of a pyridine ring, a key step in some cyclization processes. lew.ro
Computational studies complement experimental findings by providing insights into reaction barriers and the stability of proposed intermediates. acs.org Density Functional Theory (DFT) calculations, for example, can be used to analyze the transition states of intramolecular Diels-Alder (IMDA) reactions in related fused-pyridine systems, revealing the electronic impact of various substituents on the cycloaddition process. beilstein-journals.org Such computational data help to rationalize observed product yields and selectivities under different catalytic conditions.
A prominent pathway for the synthesis of substituted imidazo[1,5-a]pyridines involves the Ritter-type reaction. acs.org This mechanism is characterized by the formation of key cationic intermediates. The reaction is typically initiated by a Brønsted or Lewis acid catalyst, which facilitates the formation of a carbocation from a suitable precursor, such as a benzylic alcohol. acs.org
This carbocation is then subjected to nucleophilic attack by a nitrile, leading to the formation of a highly electrophilic nitrilium ion intermediate. acs.orgmissouri.edu Nitrilium ions are well-established reactive intermediates in a variety of organic transformations, including the Beckmann rearrangement and the Bischler-Napieralski reaction. Their high reactivity makes them powerful synthons for constructing nitrogen-containing heterocycles. The generation of the nitrilium ion is a critical step that sets the stage for the subsequent intramolecular cyclization. acs.org
Another pathway involves an acetic anhydride-mediated process where an O-acylation–elimination sequence provides a nitrilium intermediate, which is pivotal for the ring-closing step.
Following the formation of the key electrophilic intermediate, the next phase of the synthesis is the intramolecular cyclization. In the Ritter-type mechanism, the nitrogen atom of the pyridine ring acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. acs.org This attack results in the formation of the five-membered imidazole (B134444) ring fused to the pyridine core. acs.org
In an alternative strategy involving the cyclocondensation of 2-(aminomethyl)pyridines with activated nitroalkanes, the proposed mechanism involves the formation of an amidinium species. beilstein-journals.org This intermediate is ideally configured for a 5-exo-trig cyclization, where the "masked imine" of the pyridine ring attacks the amidinium carbon. beilstein-journals.org This cyclization leads to a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org
The final step in these pathways is rearomatization to form the stable, fused aromatic system of imidazo[1,5-a]pyridine. In the Ritter-type pathway, rearomatization occurs directly after the cyclization step. acs.org In the cyclocondensation route, the 2,3-dihydroimidazo[1,5-a]pyridine intermediate undergoes elimination of a leaving group (such as O-phosphorylated hydroxylamine) to restore aromaticity. beilstein-journals.org This final step is thermodynamically driven by the formation of the stable heterocyclic aromatic product.
Kinetic Studies of Cyclization Reactions
Detailed kinetic studies providing quantitative data such as rate laws and activation energies for the cyclization reactions that form 3-methylimidazo[1,5-a]pyridine are not extensively reported in the available literature. However, reaction optimization studies offer qualitative insights into the reaction dynamics. For instance, investigations into the synthesis of this compound via the cyclization of 2-(aminomethyl)pyridine with nitroethane show a strong dependence of reaction yield on temperature and reaction time. beilstein-journals.org The yield of the target molecule was observed to increase significantly with higher temperatures, moving from 13% at 130°C to 77% at 160°C over a fixed time, indicating a substantial kinetic barrier to the reaction. beilstein-journals.org Similarly, studies on Ritter-type reactions have optimized temperature and reagent equivalents to maximize yield, which indirectly points to the kinetic sensitivity of the process. acs.org One study noted that combined kinetic and thermodynamic effects exerted by an Fe2+ catalyst were pivotal for the formation of the imidazo[1,5-a]pyridine derivative. acs.org
Influence of Catalysts and Additives on Reaction Dynamics
The choice of catalysts and additives profoundly influences the reaction dynamics, efficiency, and substrate scope in the synthesis of this compound. Different synthetic routes employ distinct catalytic systems to promote the key bond-forming steps.
In Ritter-type reactions, a dual catalytic system comprising a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid, like p-toluenesulfonic acid (p-TsOH), is highly effective. acs.org Bi(OTf)₃ efficiently catalyzes the generation of the initial benzylic carbocation from an alcohol precursor. acs.org The subsequent addition of p-TsOH is crucial; experiments show that in the absence of Bi(OTf)₃, the yield of the desired product drops dramatically, highlighting the synergistic effect of the catalyst combination. acs.org
For the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, a medium of polyphosphoric acid (PPA) is used, often with phosphorous acid (H₃PO₃) as a crucial additive. beilstein-journals.org The reaction proceeds poorly in PPA alone, but the addition of H₃PO₃ significantly improves the yield of this compound, suggesting that H₃PO₃ plays a key role in the activation of the nitroalkane. beilstein-journals.org
Other synthetic approaches have utilized different catalysts. For example, yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) has been shown to be an effective Lewis acid catalyst for the three-component aza-Friedel–Crafts reaction to form related imidazo[1,2-a]pyridines. In some syntheses, magnesium nitride (Mg₃N₂) has been employed as both a nitrogen source and a catalyst to facilitate annulation reactions.
The table below summarizes findings from optimization studies, illustrating the impact of different catalysts and conditions on product yield.
| Reaction Type | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | 85% PPA | 110 | 3 | 4 | beilstein-journals.org |
| Cyclocondensation | 87% PPA | 130 | 3 | 13 | beilstein-journals.org |
| Cyclocondensation | 87% PPA / H₃PO₃ (1:1) | 140 | 3 | 62 | beilstein-journals.org |
| Cyclocondensation | 87% PPA / H₃PO₃ (1:1) | 160 | 3 | 77 | beilstein-journals.org |
| Ritter-Type | Bi(OTf)₃ (5 mol%) / p-TsOH (3 eq) | 85 | 12 | 38 | acs.org |
| Ritter-Type | Bi(OTf)₃ (5 mol%) / p-TsOH (5 eq) | 150 | 12 | 78 | acs.org |
| Ritter-Type | p-TsOH only (5 eq) | 150 | 12 | 13 | acs.org |
Chemical Transformations and Reactivity of 3 Methylimidazo 1,5 a Pyridine
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Ring System
The fused imidazole (B134444) and pyridine (B92270) rings create an electron-rich aromatic system that is susceptible to electrophilic attack. The position of substitution is directed by the electron-donating nature of the imidazole ring.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. chemistrysteps.comwikipedia.org This electrophile then attacks the electron-rich aromatic ring.
For the imidazo[1,5-a]pyridine ring system, electrophilic substitution is anticipated to occur at a position activated by the imidazole ring. While specific studies on the Vilsmeier-Haack formylation of 3-Methylimidazo[1,5-a]pyridine are not extensively detailed in the provided search results, the reaction is known to proceed on related electron-rich heterocyclic systems. researchgate.net The formyl group (-CHO) is introduced onto the ring, leading to the formation of an aldehyde derivative.
| Reactant | Reagents | Product |
|---|---|---|
| This compound | POCl₃, DMF | Formylated this compound |
Nucleophilic Substitution Reactions and Derivatives Formation
Nucleophilic substitution reactions on the imidazo[1,5-a]pyridine ring system can be challenging due to the electron-rich nature of the heterocycle. However, by introducing suitable leaving groups, such as halogens, onto the ring, nucleophilic displacement becomes a viable pathway for the synthesis of various derivatives.
For instance, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been achieved through a sequence involving iodination of the imidazo[1,5-a]pyridine core, followed by a palladium-catalyzed cross-coupling reaction with phosphines. nih.gov This demonstrates that a halogenated imidazo[1,5-a]pyridine can undergo nucleophilic attack by a phosphine, facilitated by a metal catalyst.
The formation of the imidazo[1,5-a]pyridine ring itself can involve the reaction of nucleophilic amines with electrophilically activated nitroalkanes. beilstein-journals.org This cyclocondensation reaction highlights the role of nucleophilic amines in constructing the core heterocyclic structure.
Esterification Reactions of Carboxylic Acid Derivatives
Carboxylic acid derivatives of imidazo[1,5-a]pyridine can be converted to their corresponding esters through various esterification methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com The process typically involves refluxing the reaction mixture, followed by purification of the resulting ester.
A cyclic process for esterification has also been developed where a strong acid salt of a pyridine carboxylic acid ester acts as the catalyst for the reaction between a pyridine carboxylic acid and an alcohol. google.com This method allows for the recovery of the ester by distillation and the reuse of the catalyst.
| Reactant | Reagents | Product |
|---|---|---|
| Imidazo[1,5-a]pyridine-1-carboxylic acid | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄) | Ethyl imidazo[1,5-a]pyridine-1-carboxylate |
Condensation Reactions Involving this compound
The 3-methyl group in this compound can potentially participate in condensation reactions, although the reactivity is influenced by the aromaticity of the heterocyclic system. More commonly, the electron-rich C-1 position of the imidazo[1,5-a]pyridine ring undergoes condensation with electrophilic partners like aldehydes and ketones.
A metal-free approach has been demonstrated for the reaction of imidazo[1,5-a]pyridines with formaldehyde and other aldehydes. nih.gov This reaction leads to the formation of a methylene-bridged bis-imidazo[1,5-a]pyridine, proceeding via a C(sp²)–H functionalization of the imidazo[1,5-a]pyridine. nih.gov
Furthermore, 3-alkyl(aryl)imidazo[1,5-a]pyridines have been shown to react with ninhydrin in dichloromethane at room temperature. researchgate.net This reaction involves the nucleophilic addition of the C-1 position of the imidazo[1,5-a]pyridine to the central carbonyl carbon of ninhydrin, yielding 2-hydroxy-2-(imidazo[1,5-a]pyridin-1-yl)indene-1,3-diones. researchgate.net
| Imidazo[1,5-a]pyridine Derivative | Reactant | Product |
|---|---|---|
| 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane nih.gov |
| 3-Alkyl(aryl)imidazo[1,5-a]pyridine | Ninhydrin | 2-Hydroxy-2-(imidazo[1,5-a]pyridin-1-yl)indene-1,3-dione researchgate.net |
Directed C-H Bond Activation and Chalcogenation Studies
Direct C-H bond activation is a powerful tool in modern organic synthesis for the functionalization of heterocyclic compounds. For pyridine and its derivatives, C3-selective chalcogenation (the introduction of sulfur or selenium) has been achieved under mild conditions. researchgate.netscu.edu.cn This is accomplished through a process involving the formation of a Zincke imine intermediate, which then undergoes a radical addition-elimination pathway for thiolation and selenylation. researchgate.netscu.edu.cn
While specific studies on the directed C-H bond activation and chalcogenation of this compound are not detailed in the provided results, the methodologies developed for the pyridine ring suggest that similar transformations could be applicable to the imidazo[1,5-a]pyridine scaffold. Such reactions would offer a direct route to introduce chalcogen-containing functional groups, which are valuable in medicinal chemistry and materials science.
Reactivity Profile of Functional Groups within the this compound Scaffold
The reactivity of functional groups attached to the this compound scaffold is a key aspect of its chemical utility.
Formyl Group: A formyl group introduced via the Vilsmeier-Haack reaction can serve as a versatile handle for further transformations. It can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or participate in various condensation and carbon-carbon bond-forming reactions.
Carboxylic Acid Group: A carboxylic acid functionality on the imidazo[1,5-a]pyridine ring can be converted into a variety of derivatives. As discussed, it can be esterified to form esters. google.com It can also be converted to amides, acid chlorides, and other related functionalities, providing access to a wide range of compounds with potential biological activity.
Halogen Substituents: Halogen atoms, particularly iodine, can be introduced onto the ring and serve as leaving groups in nucleophilic substitution reactions or as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents.
The interplay of the inherent reactivity of the imidazo[1,5-a]pyridine ring system with the transformations of its functional groups allows for the synthesis of a diverse library of derivatives for various applications.
Pharmacological Potential and Biological Activity of 3 Methylimidazo 1,5 a Pyridine Derivatives
The Imidazo[1,5-a]pyridine (B1214698) Nucleus as a Privileged Pharmacophore
The imidazo[1,5-a]pyridine nucleus is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to a variety of biological targets with high affinity, thus displaying a wide range of pharmacological activities. benthamdirect.com Imidazopyridines, including the imidazo[1,5-a]pyridine isomer, are nitrogen-containing fused heterocyclic systems. nih.gov Their structural similarity to naturally occurring purines allows them to interact with a diverse array of enzymes and receptors within the body, making them attractive scaffolds for drug design. nih.gov The development of numerous synthetic methodologies has made the imidazo[1,5-a]pyridine core readily accessible for chemical modification and exploration of its therapeutic potential. benthamdirect.com This has led to the investigation of its derivatives for various applications in agrochemicals and, most notably, pharmaceuticals. benthamdirect.com
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For imidazo[1,5-a]pyridine derivatives, SAR investigations have been crucial in optimizing their potency and selectivity for specific biological targets.
The biological activity of the imidazo[1,5-a]pyridine core can be significantly modulated by the nature and position of various substituents. A key example is the development of imidazo[1,5-a]pyridine derivatives as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORc). RORc is a promising therapeutic target for autoimmune diseases due to its role in regulating the production of the pro-inflammatory cytokine interleukin-17 (IL-17). nih.gov
Research into this class of compounds revealed that specific substitutions are critical for potent RORc inhibition. For instance, studies demonstrated that small, polar, non-aromatic groups at the R¹ position were optimal. The introduction of a methyl group at the 3-position of the imidazo[1,5-a]pyridine ring was found to be a key modification. Further exploration of substituents at other positions of the heterocyclic core led to the identification of compounds with high potency and selectivity. For example, compound GNE-0946 emerged as a potent and selective RORc inverse agonist with favorable properties for further investigation. nih.gov
The table below illustrates the impact of various substituents on the RORc inhibitory activity of selected 3-methylimidazo[1,5-a]pyridine derivatives. nih.gov
| Compound | R¹ Substituent | R² Substituent | RORc FRET IC₅₀ (µM) |
| 1 | -CH₂OH | -H | 0.027 |
| 2 | -CH₂NH₂ | -H | 0.030 |
| 3 | -CH₂OMe | -H | 0.016 |
| GNE-0946 (9) | -CH₂OMe | 7-F | 0.018 |
FRET: Förster Resonance Energy Transfer; IC₅₀: Half maximal inhibitory concentration. Data sourced from Fauber et al. (2015). nih.gov
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its interaction with chiral biological targets like enzymes and receptors. However, within the scope of the reviewed scientific literature, specific studies detailing the stereochemical effects on the biological activity of this compound derivatives were not prominently featured. Further research is required to elucidate how different stereoisomers of this scaffold may influence pharmacological outcomes.
Antiviral Research: HIV, HCV, HBV, RSV, and CMV Inhibition
While the broader class of imidazopyridines and their isomers have been investigated for a range of biological activities, including antiviral properties, specific research detailing the activity of this compound derivatives against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV) is limited in the available literature. Studies on antiviral agents from the imidazopyridine family have often focused on other isomeric scaffolds, such as imidazo[1,2-a]pyridine (B132010) or imidazo[1,5-b]pyridazine. nih.govnih.gov Therefore, the potential of the imidazo[1,5-a]pyridine core in the context of these specific viral infections remains an area for future investigation.
Central Nervous System (CNS) Activity and Neurological Disorders
The imidazo[1,5-a]pyridine scaffold has been explored for its potential activity within the central nervous system (CNS), with various derivatives showing promise in the context of neurological disorders.
The dopamine D4 receptor is a target for therapeutic intervention in a range of neuropsychiatric disorders. While the broader class of nitrogen-containing heterocyclic compounds has been a source of dopamine D4 receptor antagonists, specific data on the activity of this compound at this receptor is not available in the current body of scientific literature. chemrxiv.orgnih.gov Research has focused on other heterocyclic systems, such as pyrazolo[1,5-a]pyridines, which have yielded potent and selective dopamine D4 receptor antagonists. fau.de For example, the compound FAUC 113, a 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine derivative, has been a subject of comparative molecular field analysis for its dopamine D4 antagonist properties. fau.de
Psychoplastogens are compounds that can promote rapid and sustained neural plasticity, offering potential therapeutic avenues for neuropsychiatric disorders characterized by neuronal atrophy. researchgate.netnih.govnih.gov These agents can induce changes in neuronal structure by activating signaling pathways, such as the mammalian target of rapamycin (mTOR). researchgate.net While various compounds, including ketamine and certain psychedelics, have been identified as psychoplastogens, there is currently no scientific evidence to suggest that this compound possesses psychoplastogenic properties. researchgate.netnih.govnih.govmdpi.com The investigation of imidazo[1,5-a]pyridine derivatives for such effects on neuronal growth and plasticity is an area that warrants future research.
Immunosuppressive Properties
The imidazo[1,5-a]pyridine nucleus is found in compounds with demonstrated immunosuppressive activity. Pirmagrel, an imidazo[1,5-a]pyridine derivative, is recognized as a cytotoxic immunosuppressant. beilstein-journals.org Its ability to inhibit DNA synthesis contributes to its cytotoxic effects, which can, in turn, lead to the suppression of the immune system by affecting the proliferation of immune cells. The discovery of potent and selective RORc inverse agonists from a series of imidazo[1,5-a]pyridine and -pyrimidine derivatives further highlights the potential of this scaffold in modulating immune responses. nih.gov However, direct studies on the immunosuppressive properties of this compound itself are not prominently featured in the existing literature.
Investigation into Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate is a critical factor in its development. The imidazo[1,5-a]pyridine core has been the subject of studies aimed at understanding and improving metabolic stability. For instance, scaffold hopping from an imidazo[1,2-a]pyrimidine (B1208166) to an imidazo[1,5-a]pyridine has been employed as a strategy to circumvent metabolism by aldehyde oxidase (AO). It was observed that the imidazo[1,5-a]pyridine scaffold was not a substrate for AO, indicating a potential advantage in terms of metabolic stability against this enzyme. Computational tools have also been used to predict potential sites of metabolism on the imidazo[1,5-a]pyridine core, with the C8 position being identified as a potential "hot spot" for metabolism. While these findings are valuable for the broader class of imidazo[1,5-a]pyridines, specific metabolic stability data for this compound is not extensively documented.
Applications of 3 Methylimidazo 1,5 a Pyridine in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Chemical Synthesis
3-Methylimidazo[1,5-a]pyridine is a crucial starting material for creating more functionalized and complex molecular structures. The synthesis of the parent compound can be readily achieved through methods such as the cyclocondensation of 2-picolylamine with acetic anhydride. researchgate.net Once formed, it can undergo further reactions to introduce new functional groups, thereby serving as a key intermediate.
A significant example of its role as an intermediate is its use in Vilsmeier-Haack formylation. This reaction introduces an aldehyde group onto the imidazo[1,5-a]pyridine (B1214698) ring system, typically at the 1-position. The resulting 1-formyl-3-methylimidazo[1,5-a]pyridine is a highly valuable intermediate for the construction of more elaborate molecules, such as the squaraine dyes discussed in the following section. researchgate.net The synthesis of imidazo[1,5-a]pyridine derivatives is an active area of research, with various methods developed to access a wide range of substituted analogs for diverse applications. acs.orgresearchgate.netorganic-chemistry.org The stability and reactivity of this heterocyclic system make it a reliable platform for building molecular complexity. nih.govukzn.ac.za
Development of Squaraine Dyes Utilizing this compound
Squaraine (SQ) dyes are a class of organic colorants known for their sharp and intense absorption bands, high molar extinction coefficients, and strong fluorescence, typically in the red and near-infrared (NIR) regions. wikipedia.orgmdpi.com They are characterized by a central, electron-deficient four-membered squaric acid core, which forms a donor-acceptor-donor (D-A-D) structure with electron-donating groups. mdpi.com this compound serves as an effective electron-donating moiety in the design of novel squaraine dyes.
Unsymmetrical squaraine dyes, which contain two different electron-donating groups, allow for fine-tuning of their chemical and optical properties. mdpi.com The synthesis of these dyes is often a multi-step process. mdpi.com A common strategy involves the initial reaction of a modified squaric acid derivative, such as squaryl dichloride or a squaric acid ester, with one equivalent of a nucleophile to form a stable semi-squaraine intermediate. mdpi.commdpi.com This intermediate is then reacted with a second, different nucleophilic compound.
In the context of this compound, its aldehyde derivative (1-formyl-3-methylimidazo[1,5-a]pyridine) can be condensed with another active methylene (B1212753) compound to create one of the "arms" of the squaraine dye. researchgate.net Alternatively, the this compound moiety itself can act as the nucleophile that attacks the semi-squaraine intermediate to yield the final unsymmetrical dye. encyclopedia.pub The use of azeotropic distillation or microwave irradiation can improve reaction yields and efficiency. mdpi.comencyclopedia.pub
Squaraine dyes derived from heterocyclic systems like this compound exhibit distinct optical properties that are valuable for various applications. These dyes typically show strong absorption and emission in the NIR region (650–1700 nm), a range that is optimal for bioimaging due to reduced light scattering and autofluorescence from biological tissues. nih.govnih.gov
| Squaraine Dye Class | Typical Absorption Maxima (λmax) | Typical Emission Maxima (λem) | Typical Quantum Yield (ΦF) | Reference Solvent |
|---|---|---|---|---|
| Aniline-based | 628–704 nm | 656–724 nm | Not specified | Chloroform nih.gov |
| Indolenine-based | ~630 nm | ~650 nm | ~0.65 | Dichloromethane wikipedia.org |
| Quinoline/Perimidine-based | >800 nm | Not specified | Not specified | Not specified nih.gov |
Precursors for Pincer and Heterocyclic Carbene Ligands in Transition Metal Catalysis
The this compound scaffold is a valuable precursor for a specific class of N-heterocyclic carbenes (NHCs) known as imidazo[1,5-a]pyridin-3-ylidenes. researchgate.net These NHCs are of significant interest in organometallic chemistry and catalysis due to their unique electronic properties. Unlike more common NHCs, imidazo[1,5-a]pyridin-3-ylidenes exhibit strong π-accepting character, which complements their strong σ-donating ability. rsc.org
The synthesis of these NHC ligands begins with the preparation of 2H-imidazo[1,5-a]pyridin-4-ium salts, which are the direct carbene precursors. researchgate.net These salts can be synthesized efficiently through multi-component coupling reactions, for instance, by reacting substituted picolinaldehydes, amines, and formaldehyde. organic-chemistry.org This method allows for the incorporation of diverse functionalities and chiral substituents, enabling the tuning of the ligand's steric and electronic properties. organic-chemistry.org The bicyclic structure of these ligands can influence the coordination sphere of the metal center they bind to. researchgate.net Furthermore, these NHC units can be integrated into more complex, multidentate ligand architectures, such as pincer and tris-NHC ligands, which are useful for creating robust and highly active catalytic systems. organic-chemistry.orgresearchgate.netnih.gov
Application in Photoluminescent Sensor Development
Imidazo[1,5-a]pyridine derivatives are well-regarded for their luminescent properties, including intense emission and optical tunability. researchgate.netresearchgate.net This makes them excellent candidates for the development of fluorescent probes and photoluminescent sensors. mdpi.com The compact and stable structure of the imidazo[1,5-a]pyridine core, combined with its emissive nature, is advantageous for applications in chemical sensing and bioimaging. mdpi.comnih.gov
Derivatives synthesized from this compound can be designed to exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of their environment. nih.gov This property is particularly useful for creating sensors that can probe the microenvironment of systems like cell membranes. nih.gov For example, imidazo[1,5-a]pyridine-based fluorophores have been successfully used to study the dynamics, hydration, and fluidity of lipid bilayers in liposome (B1194612) models, which mimic cell membranes. nih.gov The versatility of this scaffold allows for the development of innovative sensors for a wide range of applications, from materials science to chemical biology. rsc.orgresearchgate.net
Computational Chemistry and Advanced Spectroscopic Characterization of 3 Methylimidazo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular structures and reaction pathways involving heterocyclic compounds like 3-Methylimidazo[1,5-a]pyridine.
Computational Studies on Reaction Mechanisms
While specific DFT studies exclusively detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in the reviewed literature, computational methods have been broadly applied to understand the formation of the parent imidazo[1,5-a]pyridine (B1214698) scaffold. For instance, the synthesis of imidazo[1,5-a]pyridines can be achieved through the cyclization of 2-picolylamines with electrophilically activated nitroalkanes. Mechanistic proposals for such reactions involve the initial nucleophilic attack of the amine, followed by cyclization and subsequent elimination steps to form the aromatic bicyclic system. DFT calculations on related systems help in elucidating the transition states and intermediates involved in these transformations, providing insights into the reaction feasibility and predicting the most probable pathways.
Prediction of Molecular Geometries and Electronic Structures
DFT calculations are instrumental in predicting the optimized molecular geometry and electronic structure of heterocyclic molecules. For this compound, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to determine bond lengths, bond angles, and dihedral angles in its ground state. Such studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that these calculations can accurately predict the most stable geometric configurations.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. These calculations are crucial for understanding the molecule's reactivity, stability, and aromaticity. The predicted electronic properties often correlate well with experimental observations.
Quantum-Chemical Calculations for Electronic Structure and Transitions
Quantum-chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic structure and predict the electronic transitions of molecules like this compound. These calculations are fundamental to understanding the photophysical properties of such compounds.
Studies on substituted imidazo[1,5-a]pyridines have demonstrated that their absorption spectra are primarily characterized by π–π* electronic transitions. The introduction of substituents on the imidazo[1,5-a]pyridine core can modulate these transitions, leading to shifts in the absorption maxima. While specific TD-DFT calculations for this compound are not detailed in the available literature, it is expected that the methyl group at the 3-position would have a modest effect on the electronic absorption bands compared to the unsubstituted parent compound. These computational approaches are valuable for interpreting experimental UV-Vis spectra and designing new molecules with tailored photophysical properties.
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are indispensable for the structural characterization of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are primary methods for the structural elucidation of this compound. The proton NMR spectrum provides information about the number and environment of the hydrogen atoms, while the carbon NMR spectrum reveals the carbon framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the fused ring system. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the imidazo[1,5-a]pyridine core and allow for the unambiguous assignment of each proton.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shift of the methyl carbon and the carbons of the heterocyclic rings are indicative of their electronic environment.
Below are tables with expected ¹H and ¹³C NMR chemical shift ranges for this compound based on data for analogous compounds.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| CH₃ | 2.3 - 2.5 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| CH₃ | 12 - 15 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 3000 |
| C=C / C=N | Stretch | 1400 - 1650 |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides the precise mass, confirming its elemental composition.
The molecular formula of this compound is C₈H₈N₂. Its calculated monoisotopic mass is 132.06874 Da. uni.lu In mass spectrometry, the compound is typically observed as various adducts, with the protonated molecule ([M+H]⁺) being common in techniques like electrospray ionization (ESI). The predicted mass-to-charge ratios (m/z) for several common adducts of this compound are detailed below. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 133.07602 |
| [M+Na]⁺ | 155.05796 |
| [M]⁺ | 132.06819 |
| [M-H]⁻ | 131.06146 |
| [M+K]⁺ | 171.03190 |
| [M+NH₄]⁺ | 150.10256 |
Data sourced from PubChem. uni.lu
While detailed experimental fragmentation studies specifically for this compound are not extensively documented in the provided literature, the fragmentation pathways can be inferred from the general principles of mass spectrometry and studies of related heterocyclic structures. nih.govsapub.org For imidazo[1,2-a]pyridine (B132010) derivatives, characteristic fragmentation involves the cleavage of bonds within the fused ring system. nih.gov A primary fragmentation pathway for this compound would likely involve the loss of the methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds, to yield a stable cation at m/z 117. Subsequent fragmentation could involve the cleavage of the pyridine (B92270) or imidazole (B134444) ring, potentially leading to the loss of molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), characteristic of nitrogen-containing heterocyclic compounds.
UV-Photoelectron Spectroscopy for Electronic Properties
UV-photoelectron spectroscopy (UPS) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected by monochromatic ultraviolet radiation. This method provides direct experimental data on the ionization potentials of valence molecular orbitals.
Although a specific UV-photoelectron spectrum for this compound is not available, its electronic properties can be understood by analogy with similar nitrogen-containing heterocyclic molecules, such as adenine (B156593) and its methylated derivatives. nih.gov The valence electronic structure of this compound is characterized by a series of π-orbitals associated with the aromatic system and non-bonding lone-pair (n) orbitals localized on the nitrogen atoms.
The UPS spectrum of this compound is expected to show a series of distinct bands in the lower energy region, corresponding to the ionization from the highest occupied molecular orbitals (HOMOs). Analysis of related molecules suggests that the bands with the lowest ionization potentials arise from both π and n orbitals. nih.gov
π-Orbitals: These are associated with the delocalized electron system of the fused aromatic rings.
n-Orbitals: These are the lone-pair electrons of the nitrogen atoms, which are generally higher in energy than the sigma-bonding orbitals.
The presence of the electron-donating methyl group at the 3-position is expected to destabilize the valence electrons, leading to lower ionization potentials compared to the unsubstituted imidazo[1,5-a]pyridine core. nih.gov This effect is well-documented in studies of methylated purines, where methyl substitution consistently lowers the ionization potentials of the uppermost orbitals. nih.gov
Anticipated Orbital Characteristics for this compound from UPS
| Orbital Type | Description | Expected Influence on Spectrum |
|---|---|---|
| π-Orbitals | Delocalized electrons across the bicyclic aromatic system. | Contribute to several of the highest occupied molecular orbitals, appearing as sharp bands in the spectrum. |
| Nitrogen Lone-Pair (n) Orbitals | Non-bonding electrons localized on the nitrogen atoms. | Expected to give rise to distinct bands, often overlapping with π-orbital bands. nih.gov |
This table is a conceptual representation based on findings from related heterocyclic compounds. nih.gov
The analysis of the UPS spectrum would allow for the experimental determination of the energy levels of the valence orbitals, providing critical data for benchmarking computational chemistry methods and understanding the molecule's reactivity and photophysical behavior.
Q & A
Q. What are the optimal synthetic routes for 3-Methylimidazo[1,5-a]pyridine, and how are reaction conditions optimized?
The synthesis of this compound typically involves cyclocondensation of 2-aminomethylpyridine derivatives. A validated method uses nitromethane, 2-pyridinamine, polyphosphoric acid (PPA), and phosphoric acid (H₃PO₄) under heating at 160°C, followed by hydrolysis and isolation (yield: ~60–70%) . Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures) and catalyst ratios to enhance regioselectivity. For example, substituting nitromethane with 1-nitropropane yields 3-ethyl derivatives, demonstrating the flexibility of nitroalkane precursors .
Q. How is the structural integrity of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and intermolecular interactions. Studies reveal that this compound forms π-π stacking and C–H⋯N hydrogen bonds, stabilizing its crystal lattice . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate purity and regiochemistry, with characteristic signals for the methyl group (δ ~2.5 ppm in ¹H NMR) and fused heterocyclic backbone .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced properties?
Density functional theory (DFT) calculations, such as those using the B3LYP functional, predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example, the Colle-Salvetti correlation-energy formula can model electron density distribution, aiding in the design of derivatives with tailored fluorescence or catalytic activity . Computational docking studies further identify potential binding modes for biological targets, such as cannabinoid receptors (CB2) .
Q. What strategies resolve contradictory data in biological activity studies of imidazo[1,5-a]pyridine derivatives?
Contradictions in biological activity (e.g., antimicrobial vs. anticancer efficacy) require systematic SAR studies. For instance, substituting the methyl group with electron-withdrawing groups (e.g., bromo, ethynyl) alters interactions with bacterial enzymes (e.g., JAK1/2 inhibition) . Dose-response assays and kinetic analyses (e.g., Lineweaver-Burk plots) clarify inhibition mechanisms, while thermodynamic studies (ΔG calculations) quantify binding affinity .
Q. How do ligand modifications impact the catalytic applications of this compound derivatives?
Phosphino-substituted derivatives (e.g., 1-phosphinoimidazo[1,5-a]pyridine) serve as ligands in Suzuki-Miyaura cross-coupling reactions. Key modifications include:
- Introducing aryl groups at the 3-position to enhance steric bulk and electron donation .
- Optimizing palladium catalyst systems (e.g., Pd(OAc)₂ with DIPPF) to improve yields (>80%) in C–C bond-forming reactions .
Q. What role do intermolecular interactions play in the material science applications of these compounds?
Imidazo[1,5-a]pyridines exhibit large Stokes shifts (>100 nm) and high quantum yields (Φ ~0.6), making them ideal blue emitters in OLEDs. Crystal packing analysis shows that C–H⋯π interactions and intramolecular charge transfer (ICT) govern photophysical properties. For example, Re(I) complexes with pyridylimidazo[1,5-a]pyridine ligands display dual emission, tunable via ligand substitution .
Methodological Tables
Table 1. Key Synthetic Conditions for this compound Derivatives
| Precursor | Catalyst System | Temperature | Yield | Application | Reference |
|---|---|---|---|---|---|
| 2-Aminomethylpyridine | PPA/H₃PO₄ | 160°C | 63% | Base compound synthesis | |
| 1-Nitropropane | PPA | 160°C | 58% | 3-Ethyl derivative | |
| Di-2-pyridyl ketones | Pd(OAc)₂/DIPPF | 100°C | 82% | Phosphino ligand synthesis |
Table 2. Computational Parameters for Electronic Structure Analysis
| Property | Method | Key Finding | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.2 eV (predicts redox activity) | |
| Binding Energy (CB2) | AutoDock Vina | ΔG = -9.8 kcal/mol (agonist design) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
